Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
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Overview
Description
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing ring The presence of the tert-butyldimethylsilyl group provides steric protection and enhances the compound’s stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine typically involves the reaction of aziridine with a tert-butyldimethylsilyl-protected alcohol. One common method includes the following steps:
Protection of the Alcohol: The hydroxyl group of ethanol is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Formation of the Aziridine Ring: The protected alcohol is then reacted with an aziridine precursor, such as ethyleneimine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted aziridines and ring-opened products.
Scientific Research Applications
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine involves its reactivity with various biological and chemical targets. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)amine: Similar structure but with an amine group instead of an aziridine ring.
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)oxirane: Similar structure but with an oxirane (epoxide) ring instead of an aziridine ring.
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)thirane: Similar structure but with a thirane (thiirane) ring instead of an aziridine ring.
Uniqueness
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine is unique due to the presence of the aziridine ring, which imparts distinct reactivity and stability compared to other similar compounds. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
192657-68-4 |
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Molecular Formula |
C10H23NOSi |
Molecular Weight |
201.38 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-8-11-6-7-11/h6-9H2,1-5H3 |
InChI Key |
NSLYKTYIRDLCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1CC1 |
Origin of Product |
United States |
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